

# Introduction to 5-Bromo-2-fluoro-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601

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**5-Bromo-2-fluoro-3-methylbenzaldehyde** is a substituted aromatic aldehyde with the molecular formula  $C_8H_6BrFO$ .<sup>[1]</sup> Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzaldehyde ring, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of complex organic molecules. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-fluoro-3-methylbenzaldehyde** is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

Property	Value	Source
Molecular Formula	$C_8H_6BrFO$	PubChem <sup>[1]</sup>
Molecular Weight	217.03 g/mol	PubChem <sup>[1]</sup>
Appearance	Solid (predicted)	General knowledge
CAS Number	903875-64-9	PubChem <sup>[1]</sup>

Note: Explicit data on melting point and boiling point for this specific isomer are not readily available in the public domain, requiring experimental determination.

## Predicted Solubility Profile: A Theoretical Framework

While comprehensive experimental data on the solubility of **5-Bromo-2-fluoro-3-methylbenzaldehyde** is not widely published, a qualitative prediction can be made based on the principle of "like dissolves like."<sup>[2]</sup><sup>[3]</sup> The molecule's structure offers several clues:

- **Aromatic Ring:** The benzene ring is inherently non-polar and hydrophobic, suggesting good solubility in non-polar organic solvents.
- **Aldehyde Group (-CHO):** The carbonyl group introduces polarity and the potential for hydrogen bonding with protic solvents, although this effect is often modest in aromatic aldehydes.
- **Halogen and Methyl Substituents:** The bromine, fluorine, and methyl groups increase the molecule's size and lipophilicity, further favoring solubility in organic solvents over aqueous media.

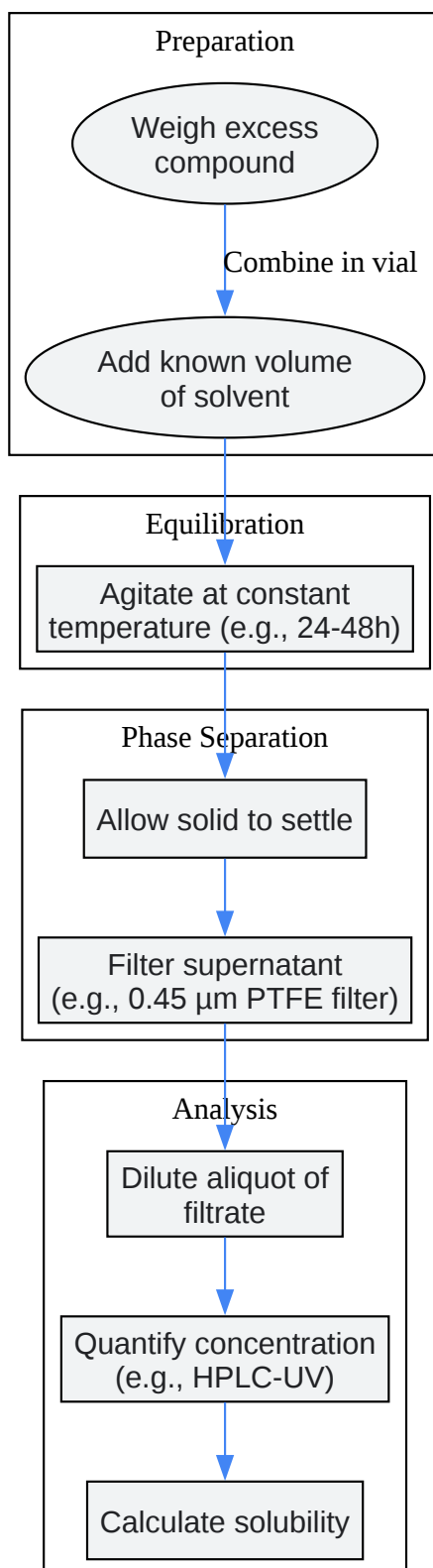
Based on this analysis, **5-Bromo-2-fluoro-3-methylbenzaldehyde** is expected to exhibit high solubility in chlorinated solvents (e.g., dichloromethane, chloroform)<sup>[4]</sup> and ethers (e.g., diethyl ether), moderate solubility in polar aprotic solvents (e.g., ethyl acetate, acetone), and low solubility in polar protic solvents like alcohols, and very low to negligible solubility in water.<sup>[3]</sup><sup>[5]</sup>

## Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.<sup>[2]</sup>

## Experimental Workflow: Shake-Flask Method

The workflow for determining solubility via the shake-flask method is outlined below. This process is designed to ensure that a saturated solution is achieved and that the measurement is accurate and reproducible.



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Caption: Workflow for the shake-flask solubility determination method.

## Step-by-Step Experimental Protocol

Objective: To determine the solubility of **5-Bromo-2-fluoro-3-methylbenzaldehyde** in a selected solvent at a specific temperature (e.g., 25°C).

Materials:

- **5-Bromo-2-fluoro-3-methylbenzaldehyde** (as solid)
- Solvent of interest (e.g., acetonitrile, methanol, dichloromethane)
- Scintillation vials or screw-cap test tubes
- Orbital shaker with temperature control
- Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE for organic solvents)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

- **Preparation:** Add an excess amount of solid **5-Bromo-2-fluoro-3-methylbenzaldehyde** to a vial. The key is to ensure that undissolved solid remains after equilibration, confirming saturation.
- **Solvent Addition:** Accurately add a known volume of the chosen solvent to the vial.
- **Equilibration:** Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

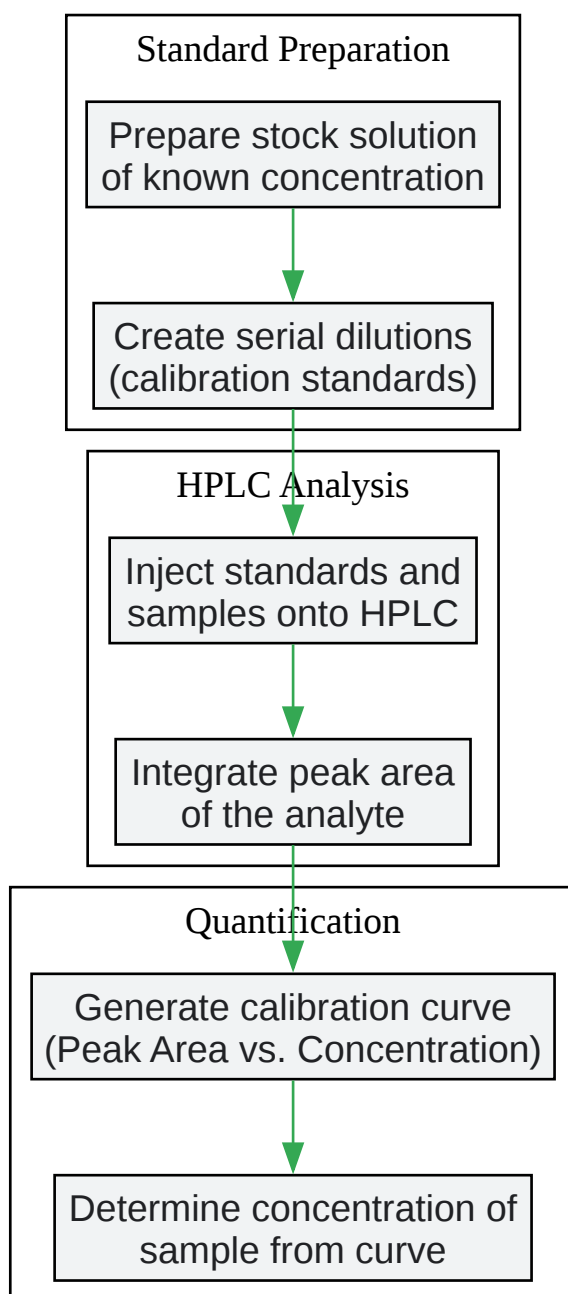
- **Sampling:** Carefully draw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.
- **Dilution:** Accurately dilute a known volume of the saturated solution with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[\[6\]](#)[\[7\]](#)
- **Calculation:** Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

## Analytical Quantification Methods

Accurate quantification of the dissolved aldehyde is essential for a reliable solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of aromatic aldehydes.[\[6\]](#)[\[7\]](#)

## Analytical Workflow: HPLC-UV Quantification

The following diagram illustrates the workflow for quantifying the concentration of **5-Bromo-2-fluoro-3-methylbenzaldehyde** in the prepared samples.



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Caption: Workflow for quantification by HPLC-UV.

## Protocol for HPLC-UV Analysis

Objective: To quantify the concentration of **5-Bromo-2-fluoro-3-methylbenzaldehyde**.

Instrumentation and Conditions (Typical Starting Point):

- HPLC System: With a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[6]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size).[6]
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point for aromatic compounds.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Aromatic aldehydes typically have a strong UV absorbance. A wavelength around 254 nm or a specific lambda max determined by a PDA detector should be used.
- Injection Volume: 10  $\mu$ L.

#### Procedure:

- Standard Preparation: Prepare a stock solution of **5-Bromo-2-fluoro-3-methylbenzaldehyde** of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.[6]
- Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit good linearity ( $R^2 > 0.99$ ).
- Sample Analysis: Inject the diluted sample from the solubility experiment and record the peak area.
- Concentration Determination: Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the diluted sample.

## Safety and Handling

Substituted benzaldehydes, including halogenated variants, should be handled with appropriate care. They are often classified as irritants to the skin, eyes, and respiratory system.

[1][8] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

## Conclusion

While specific public data on the solubility of **5-Bromo-2-fluoro-3-methylbenzaldehyde** is scarce, this guide provides the theoretical and practical framework necessary for any researcher to determine it accurately and safely. By understanding the molecule's structural characteristics and applying robust experimental and analytical methodologies, scientists can generate the reliable data needed to optimize synthetic protocols, purification techniques, and formulation strategies involving this versatile chemical intermediate.

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